molecular formula C20H21NO3S2 B2670848 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide CAS No. 1797620-80-4

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide

Cat. No.: B2670848
CAS No.: 1797620-80-4
M. Wt: 387.51
InChI Key: XNIMFKKONTVIKU-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C20H21NO3S2 and its molecular weight is 387.51. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition

A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which include compounds structurally related to N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide, were designed and synthesized for their ability to inhibit histone deacetylases (HDACs). These compounds demonstrated significant inhibitory activity against HDACs, with some derivatives showing potent antiproliferative activity against various cancer cell lines, including human colon carcinoma and non-small cell lung cancer. This suggests their potential as therapeutic agents for cancer treatment (Jiao et al., 2009).

Molecular Interaction Studies

The study of molecular interactions and structures is another area where related compounds have been applied. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was characterized to understand the influence of intermolecular interactions on molecular geometry. This research provides valuable insights into the conformational dynamics and potential reactivity of these compounds, which could inform the design of new materials or pharmaceuticals (Karabulut et al., 2014).

Electrochemical Applications

Compounds with related structures have been used to develop high-sensitive biosensors. For instance, a novel modified carbon paste electrode based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of glutathione in the presence of piroxicam was developed. This highlights the versatility of these compounds in creating sensitive and selective biosensing platforms for biomedical applications (Karimi-Maleh et al., 2014).

Antimicrobial Agents

Several derivatives have been synthesized and screened for their antimicrobial activity against a range of bacteria and fungi. This research has led to the identification of compounds with significant inhibitory actions, offering a foundation for the development of new antimicrobial agents (Desai et al., 2013).

Corrosion Inhibition

Research into methoxy-substituted phenylthienyl benzamidines, structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings could have implications for the development of new materials with enhanced resistance to corrosion (Fouda et al., 2020).

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-13(2)24-16-5-3-14(4-6-16)20(23)21-11-17-7-8-18(26-17)19(22)15-9-10-25-12-15/h3-10,12-13,19,22H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIMFKKONTVIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.